![molecular formula C12H24N2O3S B6644564 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol, also known as AZE, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds called sulfonyl-containing heterocycles, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have an effect on the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to modulate the immune system. It has also been shown to have an effect on the activity of certain enzymes, which may contribute to its biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol, including the development of more efficient synthesis methods, the investigation of its potential as an anti-inflammatory and analgesic agent, and the study of its effects on specific enzymes and protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol involves a multistep process that begins with the reaction of 1,4-dibromobutane with sodium azide to form 1-azidobutane. This compound is then reacted with 2-pyrrolidinone to form the corresponding lactam, which is subsequently reduced with sodium borohydride to yield the desired product, this compound. The overall yield of this process is around 25%.
Applications De Recherche Scientifique
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol has been studied for its potential use in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal ions, and as a tool for the study of protein-ligand interactions. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
2-[1-(azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c15-11-7-12-6-5-10-14(12)18(16,17)13-8-3-1-2-4-9-13/h12,15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDOCRFYEDQNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCC2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)

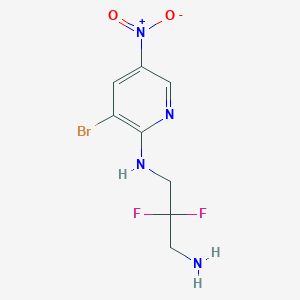
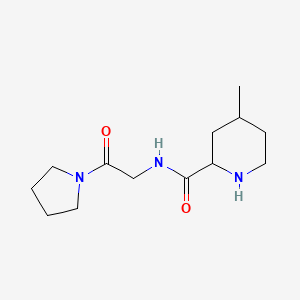
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
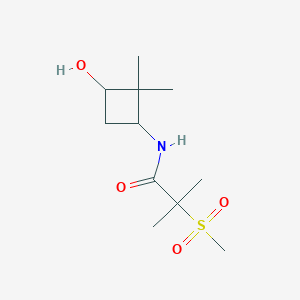
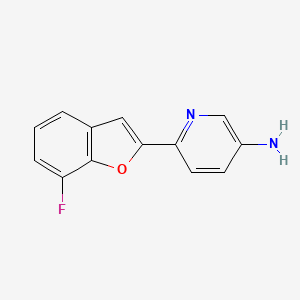
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
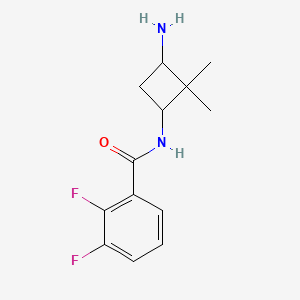
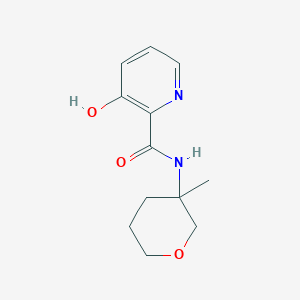

![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
